N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-N-(trideuteriomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWHYGRSGMMJE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCO)S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675935 | |
| Record name | N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854634-39-2 | |
| Record name | N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with N-methyl-d3-ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl-d3 group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide plays a significant role in organic synthesis. It is often utilized as a reagent in the preparation of various chemical compounds, particularly those involving sulfonamide functionalities. The compound's structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.
The compound is also of interest in medicinal chemistry, particularly for its potential therapeutic applications. Research has indicated that sulfonamides can exhibit antibacterial properties, and derivatives like this compound may enhance these effects due to their structural modifications.
Case Studies
- Antibacterial Activity : In a study examining various sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further development into therapeutic agents targeting bacterial infections.
- Enzyme Inhibition : Another area of investigation involves the compound's ability to inhibit specific enzymes relevant to disease processes, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 diabetes and Alzheimer's disease, respectively. Preliminary results indicate that modifications of sulfonamides can lead to enhanced inhibitory activity.
Environmental Chemistry
This compound is also studied for its environmental impact and behavior. Its stability and solubility make it a candidate for assessing the fate of sulfonamide compounds in environmental matrices, particularly concerning their degradation pathways and potential toxicity.
Mechanism of Action
The mechanism of action of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The hydroxyl and sulfonamide groups play crucial roles in its reactivity and binding to target molecules .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide (CAS: 26831-90-3)
This analog replaces the deuterated methyl group with a 2-hydroxypropyl substituent, resulting in a molecular formula of C₁₂H₁₉NO₄S (MW: 273.35 g/mol) . Key differences include:
Table 1: Structural Comparison of p-Toluenesulfonamide Derivatives
Functional Group Analogs: Sulpiride and Derivatives
Sulpiride, amisulpride, and tiapride share structural motifs with the target compound, particularly the p-toluenesulfonamide core and N-containing functional groups. Evidence from MIP studies highlights:
- Binding affinity : Sulpiride exhibits the highest selectivity (imprinting factor α = 5.36) due to optimal steric and functional group alignment with MIP binding sites. Amisulpride and tiapride show reduced affinity owing to additional steric modifications .
- Role of N-functional groups: Amide/amine groups drive hydrogen bonding, while deuterium in this compound may reduce binding strength compared to non-deuterated analogs due to weaker hydrogen bonds .
Table 2: Adsorption Properties of p-Toluenesulfonamide Analogs in MIPs
Application-Specific Analogs: Cholinesterase Inhibitors
Kovaleva et al. (2019) synthesized tacrine-p-toluenesulfonamide conjugates for Alzheimer’s disease research. These hybrids retain the p-toluenesulfonamide moiety but incorporate tacrine (a cholinesterase inhibitor) via spacers. Unlike the deuterated compound, these analogs prioritize bioactivity over isotopic labeling, demonstrating IC₅₀ values <10 μM for acetylcholinesterase inhibition .
Isotopic vs. Non-Isotopic Analogs
While direct comparisons between this compound and its non-deuterated counterpart are absent in the provided evidence, isotopic substitution is known to:
Biological Activity
N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide, also known as a derivative of p-toluenesulfonamide, has garnered attention in various biological and pharmaceutical studies due to its potential applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃D₃NO₃S
- Molecular Weight : 213.26 g/mol
The presence of the hydroxyethyl and methyl-d3 groups contributes to its unique properties, influencing its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways in cells. For instance, it has been shown to inhibit sulfonamide-sensitive enzymes involved in folate synthesis, thereby affecting bacterial growth.
- Antimicrobial Properties : Due to its structural similarity to sulfonamides, this compound demonstrates antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to mimic para-aminobenzoic acid (PABA), a substrate required for bacterial folate synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
Case Study: Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited growth in both categories, with a notable potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Primarily metabolized via hepatic pathways; however, specific metabolic pathways remain to be fully elucidated.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Q. How does micronization via RESS affect dissolution rates and in vitro performance?
- Taguchi-designed experiments optimize RESS parameters (extraction temperature: 50°C; pressure: 220 MPa) to reduce particle size from 294.8 µm to 1.1 µm . Smaller particles increase surface area, enhancing dissolution rates by ~300% in simulated biological fluids .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR/IR with computational models to resolve ambiguities .
- Cocrystal Design : Pair p-toluenesulfonamide with coformers (e.g., carboxylic acids) via supercritical CO₂ to improve bioavailability .
- Toxicity Mitigation : Use deuterated analogs to slow metabolic degradation and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
